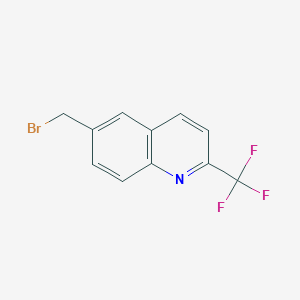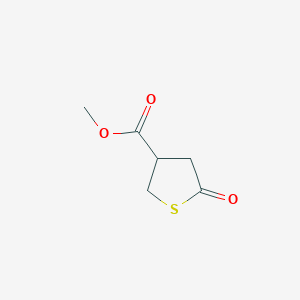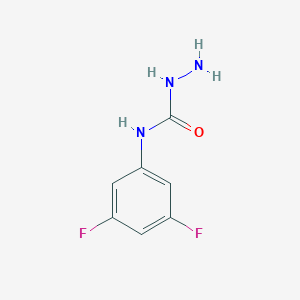
3-Amino-1-(3,5-difluorophenyl)urea
説明
3-Amino-1-(3,5-difluorophenyl)urea is a compound that belongs to the urea derivatives class, characterized by the presence of an amino group and a difluorophenyl group attached to the urea moiety. This class of compounds is known for its wide range of applications in various fields of chemistry and biology due to their unique structural properties and reactivity.
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to 3-Amino-1-(3,5-difluorophenyl)urea, involves reactions between amines and isocyanates or carbonyl compounds under specific conditions. For instance, the synthesis of 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, a compound with a structure akin to the target molecule, demonstrates the general approach to synthesizing these types of compounds (Li Zhong et al., 1998).
Molecular Structure Analysis
The molecular structure of urea derivatives is critical for understanding their chemical behavior and properties. Studies on compounds like 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea reveal that the difluorophenyl ring tends to be almost coplanar with the urea group, facilitating specific molecular interactions and stability through intramolecular hydrogen bonds (Shengjiao Yan et al., 2007).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. For example, reactions involving urea with 1-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones illustrate the complexity and diversity of chemical transformations possible with urea derivatives, leading to novel compounds with unique properties (A. Klásek et al., 2003).
Physical Properties Analysis
The physical properties of 3-Amino-1-(3,5-difluorophenyl)urea derivatives, such as solubility, melting point, and crystal structure, are directly influenced by their molecular structure. The crystallographic study of similar compounds provides insights into their solid-state arrangements and intermolecular interactions, which are crucial for understanding their physical behavior (Li Zhong et al., 1998).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, acidity, and potential for forming hydrogen bonds, are essential for their application in various chemical syntheses and biological activities. Research on compounds like 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea highlights the importance of the urea moiety and substituents in determining the chemical behavior of these molecules (Li Zhong et al., 1998).
科学的研究の応用
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : A study by (Shengjiao Yan et al., 2007) examined a closely related compound, focusing on its crystal structure. The research showed how the 2-chloro-3,5-difluorophenyl ring is almost coplanar with the urea group, indicating specific molecular conformations which can be crucial in understanding the applications of 3-Amino-1-(3,5-difluorophenyl)urea in various fields.
Synthesis and Anticancer Activity
- Synthesis and Cytotoxic Activity : A paper by (Venugopalarao Vikram et al., 2020) explores the synthesis of novel urea derivatives and their anticancer activities. Although it doesn't directly study 3-Amino-1-(3,5-difluorophenyl)urea, it provides insights into the synthesis process of similar compounds and their potential in cancer treatment.
Inhibition of Chitin Synthesis
- Inhibitory Effect on Chitin Synthesis : Research by (Li Zhong et al., 1998) discusses a compound similar to 3-Amino-1-(3,5-difluorophenyl)urea, which acts as an inhibitor of chitin synthesis. This implies potential applications in controlling pests or studying biochemical pathways involving chitin.
Molecular Folding and Complexation
- Molecular Folding Studies : A study by (P. Corbin et al., 2001) on heterocyclic ureas, though not directly about 3-Amino-1-(3,5-difluorophenyl)urea, reveals insights into the molecular folding and complexation behaviors of urea derivatives, which could be relevant in understanding the behavior of 3-Amino-1-(3,5-difluorophenyl)urea in biological systems.
Corrosion Inhibition
- Role in Corrosion Inhibition : The paper by (B. Mistry et al., 2011) examines the efficiency of 1,3,5-triazinyl urea derivatives as corrosion inhibitors. This suggests a potential application of 3-Amino-1-(3,5-difluorophenyl)urea in industrial settings, particularly in protecting metals from corrosion.
Drug Development for Human African Trypanosomiasis
- Potential in Drug Development : The research by (D. A. Patrick et al., 2017) on urea derivatives highlights their role in developing drugs for human African trypanosomiasis. This indicates that 3-Amino-1-(3,5-difluorophenyl)urea could be a candidate for further research in pharmacological applications.
Self-Assembling Properties
- Self-Assembling Architectures : A study by (Xavier Sallenave et al., 2004) discusses urea derivatives' ability to form self-assembling structures. This property could be of interest in the development of new materials or nanotechnology applications.
Translation Initiation Inhibition
- Inhibition of Translation Initiation : Research by (S. Denoyelle et al., 2012) on symmetrical N,N'-diarylureas shows their potential in inhibiting cancer cell proliferation by affecting translation initiation. This suggests a possible research direction for 3-Amino-1-(3,5-difluorophenyl)urea in cancer treatment.
Potential Role as a Virulence Factor
- Microbial Virulence Factor : An article by (Julian C Rutherford, 2014) discusses urease's role in microbial infections. This could provide insights into the potential use of 3-Amino-1-(3,5-difluorophenyl)urea in studies related to microbiology and infectious diseases.
特性
IUPAC Name |
1-amino-3-(3,5-difluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMUAPSDDKLAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,5-difluorophenyl)urea | |
CAS RN |
167412-23-9 | |
| Record name | N-(3,5-Difluorophenyl)hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167412-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxamide, N-(3,5-difluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167412239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

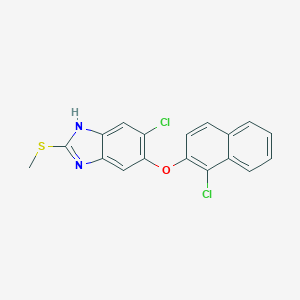
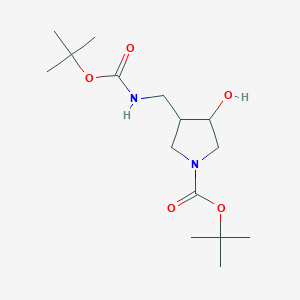
![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)
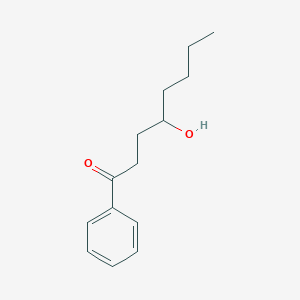
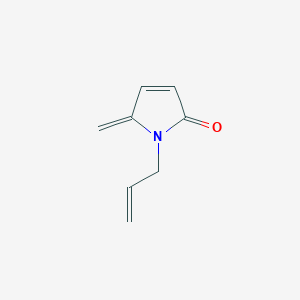
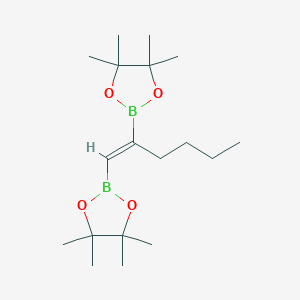
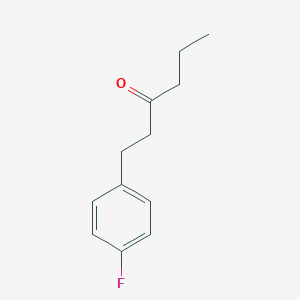
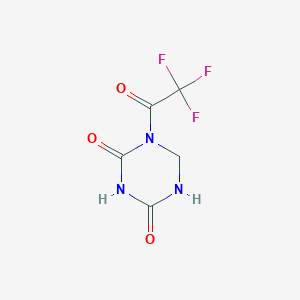
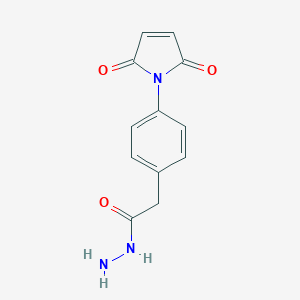
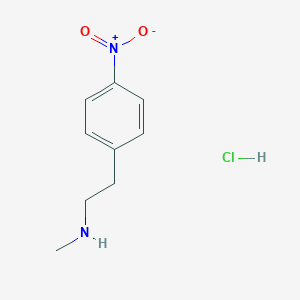
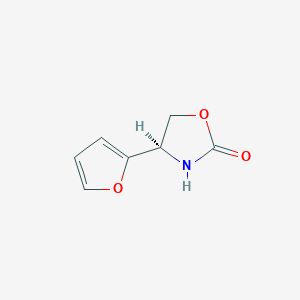
![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)
